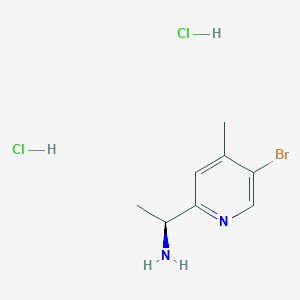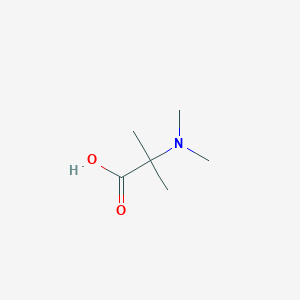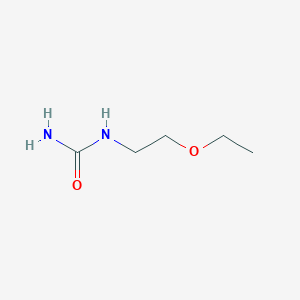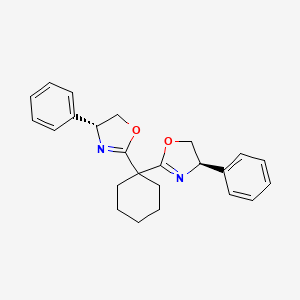
(S)-1-(5-Bromo-4-methylpyridin-2-yl)ethanamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-(5-Bromo-4-methylpyridin-2-yl)ethanamine dihydrochloride, also known as (S)-Br-MPEA, is a chemical compound that has gained attention in scientific research due to its potential applications in drug discovery and development. In
Mécanisme D'action
The mechanism of action of (S)-Br-MPEA as an SSRI involves the inhibition of the serotonin transporter, which leads to increased levels of serotonin in the synaptic cleft. This increase in serotonin levels has been associated with the improvement of mood and reduction of symptoms of depression. Additionally, (S)-Br-MPEA has been shown to bind to GPCRs, which can modulate signaling pathways involved in neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that (S)-Br-MPEA has selective activity as an SSRI and does not affect the reuptake of other neurotransmitters such as dopamine or norepinephrine. Additionally, (S)-Br-MPEA has been shown to have a high affinity for certain GPCRs, which can modulate signaling pathways involved in neurological disorders. However, further studies are needed to fully understand the biochemical and physiological effects of (S)-Br-MPEA.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (S)-Br-MPEA in lab experiments is its high purity and yield, which allows for accurate and reproducible results. Additionally, (S)-Br-MPEA has been shown to have selective activity as an SSRI, which can be useful in studying the role of serotonin in mood disorders. However, one limitation of using (S)-Br-MPEA is its potential toxicity, which requires careful handling and disposal.
Orientations Futures
There are several future directions for research on (S)-Br-MPEA. One direction is the development of (S)-Br-MPEA as a potential antidepressant drug. Further studies are needed to determine its efficacy and safety in clinical trials. Another direction is the study of (S)-Br-MPEA as a ligand for GPCRs, which can lead to the development of drugs for neurological disorders. Additionally, further studies are needed to fully understand the biochemical and physiological effects of (S)-Br-MPEA and its potential applications in drug discovery and development.
Méthodes De Synthèse
The synthesis of (S)-Br-MPEA involves the reaction of (S)-2-(bromomethyl)-4-methylpyridine with ethylamine in the presence of a catalyst. The resulting product is then treated with hydrochloric acid to obtain (S)-1-(5-Bromo-4-methylpyridin-2-yl)ethanamine dihydrochloride. This synthesis method has been optimized to yield high purity and high yield of (S)-Br-MPEA.
Applications De Recherche Scientifique
(S)-Br-MPEA has been studied for its potential applications in drug discovery and development. It has been shown to have activity as a selective serotonin reuptake inhibitor (SSRI) and may have potential as an antidepressant drug. Additionally, (S)-Br-MPEA has been studied for its potential as a ligand for G protein-coupled receptors (GPCRs) and may have applications in the development of drugs for neurological disorders.
Propriétés
IUPAC Name |
(1S)-1-(5-bromo-4-methylpyridin-2-yl)ethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2.2ClH/c1-5-3-8(6(2)10)11-4-7(5)9;;/h3-4,6H,10H2,1-2H3;2*1H/t6-;;/m0../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPLOVAYGGMBHHZ-ILKKLZGPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Br)C(C)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC=C1Br)[C@H](C)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrCl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(5-Bromo-4-methylpyridin-2-yl)ethanamine dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Chloro-N-[(4-methylphenyl)sulfonyl]benzenesulfonimidoyl fluoride](/img/structure/B6592572.png)






![1,1'-Biphenyl, 4-butyl-4'-[(4-butyl-2,6-difluorophenyl)ethynyl]-](/img/structure/B6592604.png)
![6-[(2-amino-4-hydroxy-5-methylphenyl)diazenyl]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B6592611.png)


